

The Discovery and Initial Characterization of N-desalkylquetiapine: A Technical Guide

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Compound of Interest

Compound Name: *Norquetiapine*

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Abstract

This technical guide provides an in-depth overview of the discovery and initial pharmacological characterization of N-desalkylquetiapine, also known as **norquetiapine**. N-desalkylquetiapine is the primary active metabolite of the atypical antipsychotic quetiapine.^{[1][2]} Its distinct pharmacological profile, particularly its potent inhibition of the norepinephrine transporter (NET) and partial agonism at the serotonin 1A (5-HT1A) receptor, is believed to significantly contribute to the antidepressant and anxiolytic effects of quetiapine.^{[1][3][4][5]} This document summarizes the key quantitative data from in vitro and in vivo studies, details the experimental protocols used for its characterization, and provides visual representations of relevant biological pathways and experimental workflows.

Introduction

Quetiapine, an atypical antipsychotic, has demonstrated clinical efficacy in treating not only schizophrenia and bipolar mania but also major depressive disorder and generalized anxiety disorder.^{[3][6]} This broad therapeutic spectrum prompted investigations into its mechanism of action, leading to the identification of its major active metabolite, N-desalkylquetiapine.^[1] Formed primarily by the cytochrome P450 enzyme CYP3A4, N-desalkylquetiapine exhibits a pharmacological profile that is notably different from its parent compound.^[1] This guide focuses on the initial studies that elucidated the unique properties of N-desalkylquetiapine and its putative role in the therapeutic effects of quetiapine.

Pharmacological Profile

The initial characterization of N-desalkylquetiapine involved a comprehensive screening against a wide array of G-protein coupled receptors, ion channels, and neurotransmitter transporters. These studies revealed a distinct profile that distinguishes it from quetiapine and other atypical antipsychotics.

Receptor and Transporter Binding Affinities

N-desalkylquetiapine displays a high affinity for the norepinephrine transporter (NET) and the histamine H1 receptor. It also exhibits moderate to low affinities for various serotonin, adrenergic, dopamine, and muscarinic receptors. The binding affinities (K_i) from various in vitro radioligand binding assays are summarized in Table 1.

Table 1: Receptor and Transporter Binding Affinities (K_i , nM) of N-desalkylquetiapine.

Target Family	Specific Target	Ki (nM)
Monoamine Transporters	Norepinephrine Transporter (NET)	12 - 29
Serotonin Transporter (SERT)	~1000	
Dopamine Transporter (DAT)	>1000	
Serotonin Receptors	5-HT1A	45 - 570
5-HT1E	Moderate Affinity (10-100)	
5-HT2A	5 - 58	
5-HT2B	14	
5-HT2C	76 - 110	
5-HT7	76	
5-HT1D, 5-HT3, 5-HT5, 5-HT6	Low Affinity (100-1000)	
Adrenergic Receptors	α1A	144
α1B	95	
α2A	240	
α2B	378	
α2C	740	
Dopamine Receptors	D1	210
D2	59 - 196	
D3	570	
D4	1300	
Histamine Receptors	H1	3.4 - 3.5
H2	300	
Muscarinic Receptors	M1	Moderate Affinity (10-100)
M3	Moderate Affinity (10-100)	

M5	Moderate Affinity (10-100)
M2, M4	Low Affinity (100-1000)

Note: Data compiled from multiple sources. Ranges are provided where different studies reported varying values.

Functional Activity

Functional assays were crucial in determining the activity of N-desalkylquetiapine at its primary targets. These studies confirmed its role as a potent NET inhibitor and a partial agonist at 5-HT1A receptors, while acting as an antagonist at several other receptors. The functional potencies are summarized in Table 2.

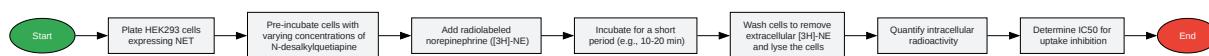
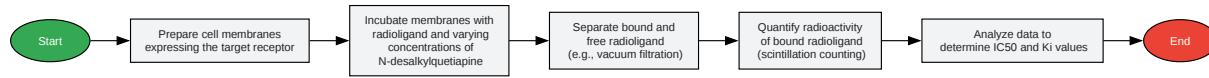
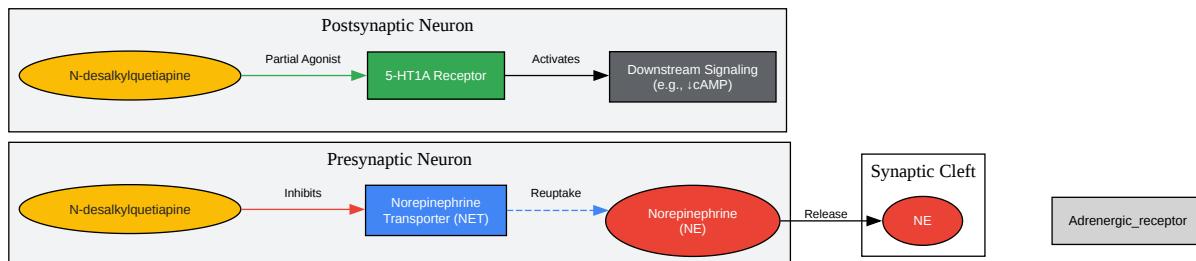
Table 2: Functional Activity of N-desalkylquetiapine.

Target	Assay Type	Functional Activity	Potency (IC ₅₀ /EC ₅₀ , nM)
Norepinephrine Transporter (NET)	Norepinephrine Uptake Inhibition	Inhibitor	12
Serotonin 1A Receptor (5-HT1A)	GTPyS Binding	Partial Agonist	-
Serotonin 2A Receptor (5-HT2A)	Calcium Flux	Antagonist	-
Serotonin 2B Receptor (5-HT2B)	Calcium Flux	Antagonist	-
Serotonin 2C Receptor (5-HT2C)	-	Antagonist	-
Histamine H1 Receptor	Calcium Flux	Antagonist	-
α1A-Adrenergic Receptor	Calcium Flux	Antagonist	-
α1D-Adrenergic Receptor	Calcium Flux	Antagonist	-
Muscarinic M1, M3, M5 Receptors	Calcium Flux	Antagonist	-

Note: Quantitative potency values for all functional assays were not consistently available in the initial characterization literature.

Key Signaling Pathways and Mechanisms of Action

The primary mechanisms underlying the antidepressant-like effects of N-desalkylquetiapine are its inhibition of norepinephrine reuptake and its partial agonism at 5-HT1A receptors.



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